4-(Diethylamino)-3-(trifluoromethyl)benzonitrile
Overview
Description
4-(Diethylamino)-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a diethylamino group, a trifluoromethyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and radical initiators under specific conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve the use of organometallic catalysts to facilitate the coupling reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, can be employed to introduce the trifluoromethyl group . These methods are scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethyl or diethylamino groups can be replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated benzoic acids, while substitution reactions can produce a variety of derivatives with modified functional groups.
Scientific Research Applications
4-(Diethylamino)-3-(trifluoromethyl)benzonitrile has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Medicine: It is investigated for its potential therapeutic effects, including its role in drug development and design.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-3-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through various pathways. One notable mechanism is the intramolecular charge transfer (ICT) reaction, which is responsible for its dual fluorescence properties . This reaction involves the transfer of an electron within the molecule, leading to distinct fluorescent states. The fully twisted ICT (TICT) state and the partially twisted ICT (pTICT) state are key intermediates in this process.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzonitrile: Similar in structure but with a dimethylamino group instead of a diethylamino group.
4-(Trifluoromethyl)benzonitrile: Lacks the diethylamino group, making it less versatile in certain applications.
4-(Diethylamino)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
4-(Diethylamino)-3-(trifluoromethyl)benzonitrile is unique due to the combination of the diethylamino and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable compound in various chemical transformations and applications .
Properties
IUPAC Name |
4-(diethylamino)-3-(trifluoromethyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2/c1-3-17(4-2)11-6-5-9(8-16)7-10(11)12(13,14)15/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBKRFNFLQZHRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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